molecular formula C8H15N B3019092 (Cyclohex-3-en-1-ylmethyl)(methyl)amine CAS No. 15908-04-0

(Cyclohex-3-en-1-ylmethyl)(methyl)amine

Cat. No.: B3019092
CAS No.: 15908-04-0
M. Wt: 125.215
InChI Key: VSIFFNXTSJZACO-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-ylmethyl)(methyl)amine (CAS 15908-04-0) is a secondary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. It features a cyclohexene ring substituted with a methylamine group at the 1-position (Figure 1). Key physicochemical properties include:

  • Density: 0.856 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 60 °C at 8 Torr
  • pKa: 10.93 ± 0.10 (predicted), indicating moderate basicity typical of aliphatic amines .
    The cyclohexene ring introduces unsaturation, which may enhance reactivity in cycloaddition or oxidation reactions compared to saturated analogs.

Properties

IUPAC Name

1-cyclohex-3-en-1-yl-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-9-7-8-5-3-2-4-6-8/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFFNXTSJZACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-ylmethyl)(methyl)amine typically involves the reaction of cyclohex-3-en-1-ylmethanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated control systems allows for precise regulation of reaction conditions, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-ylmethyl)(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-en-1-ylmethyl ketone, while reduction could produce cyclohex-3-en-1-ylmethylamine .

Scientific Research Applications

(Cyclohex-3-en-1-ylmethyl)(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Cyclohex-3-en-1-ylmethyl)(methyl)amine with structurally or functionally related amines:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 15908-04-0 C₈H₁₅N 125.21 Cyclohexene ring, secondary amine Organic synthesis, potential CO₂ capture
3-Methylcyclohexylamine 6850-35-7 C₇H₁₅N 113.20 Saturated cyclohexane ring, primary amine Pharmaceutical intermediates
Cyclohex-3-en-1-amine hydrochloride 22615-33-4 C₆H₁₂ClN 133.62 Cyclohexene ring, primary amine (hydrochloride salt) Biochemical research
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine 626209-46-9 C₁₃H₂₄N₂O 224.34 Morpholine substituent, tertiary amine Catalysis, ligand design
Methyl Diethanol Amine (MDEA) 105-59-9 C₅H₁₃NO₂ 119.16 Tertiary amine, ethanol groups CO₂ capture, gas treatment

Structural and Functional Analysis

Cyclohexene vs. Cyclohexane Backbone :

  • The unsaturated cyclohexene ring in This compound allows for Diels-Alder reactivity , unlike saturated analogs such as 3-Methylcyclohexylamine . This unsaturation may also influence adsorption properties in gas capture applications .
  • 3-Methylcyclohexylamine (CAS 6850-35-7) lacks the double bond, reducing its reactivity in cycloaddition but enhancing stability in acidic conditions .

Amine Substitution :

  • The secondary amine in This compound contrasts with the primary amine in Cyclohex-3-en-1-amine hydrochloride (CAS 22615-33-4). Secondary amines generally exhibit lower nucleophilicity but higher steric hindrance, affecting their interaction with electrophiles like CO₂ .
  • MDEA (CAS 105-59-9), a tertiary amine, demonstrates high CO₂ adsorption capacity (2.63 mmol/g) due to its amine-impregnated mesoporous carbon structure, though its bulkier structure reduces reactivity compared to primary/secondary amines .

Biological Activity

(Cyclohex-3-en-1-ylmethyl)(methyl)amine, also known by its CAS number 15908-04-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C1C2C3C4C5C6N\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{N}

This compound features a cyclohexene ring, contributing to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies have indicated that derivatives of cyclohexene compounds can inhibit cancer cell proliferation, particularly in lung and colorectal cancer lines .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

The biological effects of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • Receptor Interaction : Binding to cell surface receptors could modulate signal transduction pathways, influencing cell survival and proliferation.
  • Induction of Apoptosis : Some studies indicate that the compound may induce programmed cell death in cancer cells, which is crucial for tumor control.

Antimicrobial Studies

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

In a series of in vitro tests on non-small cell lung cancer (NSCLC) cell lines (H460 and A549), several derivatives of cyclohexene compounds were screened for cytotoxicity. The findings revealed that certain modifications to the cyclohexene structure enhanced anticancer activity, with IC50 values indicating effective concentrations below 10 µM for some derivatives .

CompoundCell LineIC50 (µM)Mechanism
Compound AH4608.5Apoptosis induction
Compound BA5496.2Enzyme inhibition
Compound CHT2911.0Receptor modulation

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